N-Acetylsulfamethazine

説明

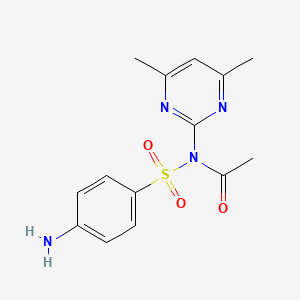

Structure

3D Structure

特性

IUPAC Name |

N-(4-aminophenyl)sulfonyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-9-8-10(2)17-14(16-9)18(11(3)19)22(20,21)13-6-4-12(15)5-7-13/h4-8H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYCOLRKKCBJJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188751 | |

| Record name | N-Acetylsulfamethazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35255-37-9 | |

| Record name | N-Acetylsulfamethazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035255379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylsulfamethazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and molecular weight of N-Acetylsulfamethazine

Chemical Characterization, Metabolic Significance, and Analytical Protocols

Executive Summary

N-Acetylsulfamethazine (N4-Acetylsulfamethazine;

This guide provides a rigorous technical analysis of the molecule’s structure, physicochemical properties, and the standard operating procedures (SOPs) for its detection in biological matrices using LC-MS/MS.

Chemical Identity & Structural Analysis[1][2]

N-Acetylsulfamethazine is formed by the acetylation of the

Chemical Identifiers

| Property | Specification |

| IUPAC Name | N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |

| Common Names | N4-Acetylsulfamethazine; N-Acetylsulfadimidine |

| CAS Number | 100-90-3 |

| Molecular Formula | |

| Molecular Weight | 320.37 g/mol |

| SMILES | CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |

Structural Commentary

The molecule consists of three distinct pharmacophores:

-

Acetylated Aniline Ring: The

-amino group is capped with an acetyl group ( -

Sulfonyl Group: The central

bridge links the phenyl ring to the pyrimidine heterocycle. -

4,6-Dimethylpyrimidine Ring: This heterocyclic ring remains unchanged from the parent compound and is the primary site for protonation in acidic media during mass spectrometry analysis.

Physicochemical Profile

The acetylation of sulfamethazine leads to a reduction in aqueous solubility, a critical factor in the etiology of sulfonamide-induced crystalluria (renal toxicity).

| Property | Value | Notes |

| Exact Mass | 320.0943 Da | Monoisotopic mass for MS calculations |

| pKa (Acidic) | ~7.4 | Sulfonamide -NH- dissociation |

| LogP (Octanol/Water) | ~0.8 - 1.2 | Slightly more lipophilic than parent SMZ |

| Solubility (Water) | Low | Significantly lower than parent at acidic pH |

Scientific Insight: The

Biosynthesis & Metabolic Pathway[4]

The conversion of Sulfamethazine to N-Acetylsulfamethazine is the canonical probe reaction for assessing N-acetyltransferase 2 (NAT2) activity. This pathway exhibits genetic polymorphism, dividing populations into "Slow," "Intermediate," and "Fast" acetylators.

Pathway Diagram

The following diagram illustrates the acetylation process involving Acetyl-CoA as the cofactor.

Experimental Protocols: Analytical Characterization

Reliable quantification of N-Acetylsulfamethazine in plasma or urine requires Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The following protocol ensures high sensitivity and specificity.

Sample Preparation (Solid Phase Extraction)

-

Principle: Removal of protein and phospholipid interferences to minimize matrix effects.

-

Reagents: Methanol (LC-MS grade), Formic Acid, HLB SPE Cartridges (e.g., Waters Oasis HLB).

Step-by-Step Workflow:

-

Conditioning: Wash SPE cartridge with 1 mL Methanol followed by 1 mL Water.

-

Loading: Acidify 100 µL of plasma sample with 1% formic acid and load onto the cartridge.

-

Washing: Wash with 1 mL 5% Methanol in water to remove salts and proteins.

-

Elution: Elute analyte with 1 mL Methanol.

-

Reconstitution: Evaporate solvent under nitrogen stream and reconstitute in Mobile Phase A/B (90:10).

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (

).

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor Ion (

Note: The product ion at m/z 124.1 corresponds to the dimethylpyrimidine moiety, while m/z 228.1 corresponds to the acetylated sulfanilic acid fragment.

Analytical Workflow Diagram

Toxicological & Clinical Implications[1]

Crystalluria and Renal Damage

Because N-acetylsulfamethazine is less soluble than sulfamethazine, particularly in acidic urine (pH < 6.0), it presents a risk of precipitation in the renal tubules.

-

Mechanism: Saturation of the urine leads to crystal formation, causing mechanical irritation, hematuria, and potentially acute renal failure.

-

Mitigation: Alkalinization of urine increases the ionization of the sulfonamide group (pKa ~7.4), thereby increasing solubility and excretion.

NAT2 Phenotyping

The ratio of N-Acetylsulfamethazine to Sulfamethazine in urine or plasma is the gold standard for phenotyping:

-

Slow Acetylators: High SMZ / Low N-Ac-SMZ. (Risk of drug toxicity from parent accumulation).

-

Fast Acetylators: Low SMZ / High N-Ac-SMZ. (Risk of therapeutic failure for drugs metabolized by NAT2).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100-90-3, N-Acetylsulfamethazine. Retrieved from [Link]

-

mzCloud. N4-Acetylsulfamethazine Spectral Data. Retrieved from [Link]

-

DrugBank Online. Sulfamethazine Metabolism and Pharmacology. Retrieved from [Link][1]

-

Shimadzu Application Note. Quantitative Analysis of Sulfonamides by LC-MS/MS. Retrieved from [Link]

Sources

Technical Deep Dive: N-Acetylsulfamethazine Environmental Fate and Transport in Soil Systems

[1][2]

Executive Summary: The "Hidden Reservoir" Phenomenon

In the assessment of veterinary antibiotic pollution, N4-Acetylsulfamethazine (N-Ac-SMZ) represents a critical, often underestimated variable.[1][2][3] While Sulfamethazine (SMZ) is the primary active agent administered to livestock, up to 60-90% of the excreted dose exists as the N4-acetylated metabolite.[1][2]

Conventionally viewed as a detoxification product, N-Ac-SMZ acts as an environmental "hidden reservoir." Upon entering soil systems via manure application, it undergoes biotic deacetylation, reverting to the parent antibiotic (SMZ).[1][2][3] This process extends the effective half-life of the active drug in the environment, maintaining selection pressure for antibiotic resistance genes (ARGs) long after the parent compound would have theoretically degraded.[2]

This guide details the physicochemical drivers, reversible kinetic pathways, and validated analytical protocols required to accurately model N-Ac-SMZ behavior in soil matrices.[1][2][3]

Chemical Identity & Physicochemical Profiling

Understanding the differential behavior of the metabolite versus the parent requires a precise look at their structural properties. The acetylation of the N4-amino group removes the basic functionality, significantly altering acid-base speciation.[1][2]

Table 1: Comparative Physicochemical Properties

| Property | Sulfamethazine (SMZ) | N4-Acetylsulfamethazine (N-Ac-SMZ) | Impact on Fate |

| CAS Number | 57-68-1 | 100-90-3 | - |

| Molecular Weight | 278.33 g/mol | 320.37 g/mol | Heavier, slightly reduced diffusion.[1][2][3] |

| pKa (Acidic) | 7.4 – 7.65 (Sulfonamide -NH-) | ~7.6 (Sulfonamide -NH-) | Both become anionic at alkaline pH.[1][2][3] |

| pKa (Basic) | 2.65 (Aniline -NH2) | None (Acetylated) | N-Ac-SMZ lacks the cationic species at low pH.[1][2][3] |

| Log Kow | 0.14 – 0.25 | 0.10 – 0.30 (Est.)[2][3] | Comparable lipophilicity; mobility is driven by pH/Speciation rather than Kow.[2][3] |

| Solubility | Amphoteric (pH dependent) | Low (Acidic/Neutral pH) | N-Ac-SMZ often precipitates in acidic urine; in soil, it associates with organic matter.[1][2][3] |

Key Insight: Unlike SMZ, which can exist as a cation (pH < 2.5), neutral (pH 3-7), or anion (pH > 7.5), N-Ac-SMZ functions primarily as a weak acid. In typical agricultural soils (pH 5.5–7.5), it exists in a neutral-anionic equilibrium.[1][2][3] The anionic form is highly mobile due to electrostatic repulsion from negatively charged soil clay/organic matter surfaces.[2][3]

Mechanistic Fate: The Reversion Pathway

The environmental risk of N-Ac-SMZ is defined by its transformation kinetics.[1][2][3] While abiotic hydrolysis is negligible, microbial deacetylation in manure-amended soils is rapid.[1][2][3]

Diagram 1: The "Reservoir" Cycle

This pathway illustrates the excretion, temporary inactivation, and subsequent reactivation of the antibiotic in the soil column.

Caption: The environmental activation cycle of Sulfamethazine. N-Ac-SMZ serves as a latent source, reverting to the active parent compound via microbial deacetylation in soil.[1][2]

Sorption Dynamics & Transport

Mobility in soil is governed by the Freundlich Isotherm (

The pH Effect

-

Acidic Soil (pH < 6): N-Ac-SMZ exists primarily in its neutral form .[1][2][3] Sorption is driven by hydrophobic interactions with Soil Organic Matter (SOM).[2][3] Mobility is moderate (

ranges 2–10 L/kg).[2][3] -

Alkaline Soil (pH > 7.5): The sulfonamide group deprotonates.[2][3] N-Ac-SMZ becomes anionic .[1][2][3] Sorption decreases drastically due to charge repulsion from clay minerals.[1][2][3] Mobility becomes high (

< 1 L/kg), posing a significant leaching risk to groundwater.[2][3]

Diagram 2: Speciation & Mobility Logic

Caption: Influence of soil pH on N-Ac-SMZ speciation.[1][2][3] Alkaline conditions promote ionization, reducing soil sorption and increasing leaching potential.

Analytical Methodology: LC-MS/MS Protocol

To distinguish the metabolite from the parent and quantify the "reservoir," a robust LC-MS/MS method is required.[1][2]

Sample Preparation (Modified QuEChERS)

Standard water extraction is insufficient due to the binding of the neutral form to organic matter.

-

Weigh: 2.0 g of soil into a 50 mL centrifuge tube.

-

Hydrate: Add 2 mL deionized water; vortex 30s (allows access to pores).

-

Extract: Add 10 mL Acidified Acetonitrile (1% Formic Acid). The acid ensures N-Ac-SMZ is in the neutral form, improving partitioning into ACN.[1][2][3]

-

Partition: Add QuEChERS salts (4g MgSO4, 1g NaCl); shake vigorously 1 min.

-

Centrifuge: 4000 rpm for 5 min.

-

Clean-up: Transfer aliquot to dSPE tube (PSA + C18). Note: Use minimal PSA (Primary Secondary Amine) as it can retain acidic sulfonamides.[2][3]

-

Filter: 0.22 µm PTFE filter into LC vial.

LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (ESI Positive Mode). Column: C18 (e.g., Acquity BEH C18), 1.7 µm, 2.1 x 100 mm.[2][3] Mobile Phase:

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |

|---|---|---|---|---|

| Sulfamethazine (SMZ) | 279.1 [M+H]+ | 186.1 | 156.1 | 20 / 25 |

| N4-Acetyl-SMZ | 321.1 [M+H]+ | 186.1 (Sulfanilyl) | 124.1 (Dimethylpyrimidine) | 22 / 28 |

| Sulfamethazine-d4 (IS) | 283.1 [M+H]+ | 190.1 | - | 20 |[1][2][3]

Note: The transition 321 -> 186 represents the cleavage of the N-C bond, losing the acetylated aniline moiety but retaining the core sulfonamide signal structure common to the parent.

Experimental Protocol: Batch Sorption Isotherm

To determine the specific mobility (

-

Soil Pre-treatment: Air-dry and sieve soil (2 mm).[1][2][3] Determine moisture content.[1][2][3]

-

Stock Solution: Prepare N-Ac-SMZ stock (100 mg/L) in Methanol.

-

Working Solutions: Prepare aqueous solutions (0.01 M CaCl2 background electrolyte) at 5 concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L). Note: Keep Methanol < 0.1% v/v.

-

Equilibrium:

-

Weigh 2.0 g soil into 50 mL glass tubes (Teflon-lined caps).

-

Add 10 mL working solution (1:5 solid:solution ratio).

-

Control: Run soil-free blanks (to check tube sorption) and solute-free soil blanks (matrix background).[1][2][3]

-

Shake in dark at 20°C for 24 hours (equilibrium is typically reached < 24h).

-

-

Separation: Centrifuge at 3500 rpm for 15 min.

-

Analysis: Analyze supernatant via LC-MS/MS (Protocol 5.2).

-

Calculation:

References

-

Perisa, M., et al. (2017).[2][3] "Environmental behavior of sulfadiazine, sulfamethazine, and their metabolites." Environmental Science and Pollution Research. Link

-

Estevez, E., et al. (2019).[2][3] "Adsorption/desorption and transport of sulfadiazine, sulfachloropyridazine, and sulfamethazine, in acid agricultural soils." Chemosphere.[1][2][3] Link

-

García-Galán, M.J., et al. (2008).[1][2][3] "Determination of sulfonamides and their acetylated metabolites in environmental water by LC-MS/MS." Analytical Chemistry. Link[2][3]

-

Tolls, J. (2001).[2][3] "Sorption of Veterinary Pharmaceuticals in Soils: A Review." Environmental Science & Technology.[1][2][3] Link[2][3]

-

PubChem. (2025).[2][3][5] "N4-Acetylsulfamethazine Compound Summary." National Library of Medicine.[2][3] Link

Sources

- 1. CAS 100-90-3: sulfamethazine-n4-acetyl | CymitQuimica [cymitquimica.com]

- 2. shimadzu.com [shimadzu.com]

- 3. N4-Acetylsulfamerazine | C13H14N4O3S | CID 67181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sciex.com [sciex.com]

- 5. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacokinetics and Half-Life of N-Acetylsulfamethazine in Livestock: A Comparative Technical Analysis

Topic: Pharmacokinetics and Half-Life of N-Acetylsulfamethazine in Livestock Audience: Researchers, Scientists, and Drug Development Professionals

Executive Technical Synthesis

N-Acetylsulfamethazine (N4-Ac-SMZ) is the primary metabolite of Sulfamethazine (SMZ, also known as sulfadimidine), a sulfonamide widely used in veterinary medicine for its broad-spectrum antibacterial properties. Understanding the pharmacokinetics (PK) of N4-Ac-SMZ is not merely a regulatory compliance exercise but a critical component of residue depletion modeling and toxicity assessment.

The core pharmacokinetic challenge with N4-Ac-SMZ lies in its reversible metabolism . In certain livestock species, particularly swine, the acetylation process is not a terminal sink but a dynamic equilibrium. The enzyme N-acetyltransferase (NAT) converts SMZ to N4-Ac-SMZ, while acyltransferases can reverse this process (deacetylation). This "futile cycle" creates a drug reservoir, effectively prolonging the terminal half-life of the parent drug and complicating withdrawal period calculations.

Furthermore, the physicochemical shift from SMZ to N4-Ac-SMZ alters renal clearance. While acetylation generally increases hydrophobicity, it often enhances renal secretion rates. However, the reduced solubility of the acetylated metabolite in acidic urine presents a risk of crystalluria (renal toxicity), making the PK profile essential for dosage optimization.

Metabolic Mechanisms & The Acetylation Equilibrium

The biotransformation of SMZ is dominated by N4-acetylation in the liver, mediated by the cytosolic enzyme Arylamine N-acetyltransferase (NAT) .

2.1 The Acetylation-Deacetylation Cycle

In most species, acetylation is considered a detoxification step. However, in swine and potentially other livestock, the reaction is reversible.

-

Forward Reaction (NAT2): Acetyl-CoA + SMZ

N4-Ac-SMZ + CoA -

Reverse Reaction (Deacetylation): N4-Ac-SMZ

SMZ + Acetate

This bidirectionality means that tissue residues of N4-Ac-SMZ can serve as a source of the parent drug long after administration ceases, a phenomenon known as the "Metabolite Reservoir Effect."

2.2 Genetic Polymorphism (The "Acetylator" Status)

Similar to humans, swine exhibit genetic polymorphism in the NAT2 gene, resulting in distinct phenotypes:

-

Fast Acetylators: Rapid conversion to N4-Ac-SMZ. Higher metabolite-to-parent ratio in plasma.[1]

-

Slow Acetylators: Slower conversion. Longer half-life of the parent drug.[2] This polymorphism introduces significant inter-individual variability in PK parameters (

,

Species-Specific Pharmacokinetics

The disposition of N4-Ac-SMZ varies drastically across livestock classes due to anatomical and enzymatic differences.

3.1 Swine: The Deacetylation Model

In pigs, acetylation is the major elimination pathway, yet the plasma concentration of the parent drug (SMZ) remains higher than the metabolite.

-

Half-Life (

): The elimination half-life of SMZ is approximately 12.4 hours (IV).[1] The metabolite N4-Ac-SMZ typically exhibits formation-rate limited kinetics, meaning its apparent half-life parallels that of the parent drug. -

Renal Clearance: N4-Ac-SMZ is eliminated via tubular secretion 2-3 times faster than the parent SMZ.[3]

-

Deacetylation Impact: Studies confirm that deacetylation is a determinant of PK in pigs.[4] If N4-Ac-SMZ is administered intravenously, SMZ becomes detectable in plasma, confirming the reverse pathway.

3.2 Ruminants (Cattle/Sheep): The Forestomach & Milk Partitioning

-

Absorption: Oral administration in ruminants is complicated by the rumen. Highly unionized drugs absorb faster, but the rumen can act as a dilution pool, smoothing the

. -

Metabolism: Hydroxylation (via CYP450) competes with acetylation in cattle more significantly than in pigs.

-

Milk Partitioning: N4-Ac-SMZ is less lipid-soluble than SMZ. Consequently, its penetration into milk is lower than the parent drug. Residue surveillance in milk primarily targets the parent SMZ, but N4-Ac-SMZ is a critical marker in urine.

-

Half-Life: SMZ

in cattle is shorter than in pigs, typically 8–10 hours .

3.3 Poultry: The Feather Sink

-

Acetylation Capability: Contrary to the deficiency seen in dogs, chickens do acetylate SMZ.

-

Tissue Accumulation: N4-Ac-SMZ accumulates significantly in feathers . While the withdrawal period for meat might be weeks, residues in feathers can persist for months (up to 80+ days). This makes feathers a forensic matrix for detecting past antibiotic use.

-

Excretion: Rapid renal elimination occurs, but the re-ingestion of litter (coprophagy) can lead to drug recycling in a flock.

Visualizing the Metabolic Pathways

The following diagram illustrates the comparative metabolic fate of Sulfamethazine in Swine vs. Poultry, highlighting the critical "Deacetylation Loop" in pigs and the "Feather Sink" in poultry.

Figure 1: Comparative metabolic fate of Sulfamethazine.[5] Note the reversible deacetylation loop in swine and the terminal accumulation in poultry feathers.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key PK parameters derived from intravenous (IV) administration studies. Note that oral parameters vary heavily by feed formulation and prandial status.

| Parameter | Swine (Fast Acetylators) | Swine (Slow Acetylators) | Cattle (Ruminant) | Poultry (Broiler) |

| Parent | 4.0 – 8.0 | 12.0 – 15.0 | 8.0 – 10.0 | 3.0 – 5.0 |

| Metabolite | Parallels Parent | Parallels Parent | Parallels Parent | Parallels Parent |

| Vol. Dist. ( | 0.4 – 0.6 | 0.4 – 0.6 | 0.3 – 0.4 | 0.8 – 1.0 |

| Clearance (mL/kg/h) | High | Low | Moderate | High |

| Major Metabolite | N4-Ac-SMZ | N4-Ac-SMZ | N4-Ac-SMZ & Hydroxy-SMZ | N4-Ac-SMZ |

| Protein Binding | ~80% | ~80% | ~70% | ~60% |

> Note: The half-life of the metabolite often appears equal to the parent drug because its elimination is "formation-rate limited." Once formed, N4-Ac-SMZ is eliminated faster than SMZ, so its decline is governed by the rate at which SMZ is converted.

Technical Protocol: LC-MS/MS Determination

For PK studies, simultaneous quantification of SMZ and N4-Ac-SMZ is required. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity in plasma and tissue.

6.1 Experimental Workflow Diagram

Figure 2: Optimized extraction and analysis workflow for Sulfonamide residues in livestock tissues.[6]

6.2 Detailed Methodology

-

Sample Preparation: Homogenize 2g of tissue (muscle/liver) or 1mL of plasma.

-

Extraction: Add 10 mL of Acetonitrile containing 1% Acetic Acid. The acid prevents protein binding and enhances solubility.

-

Agitation: Vortex for 2 minutes, then shake for 10 minutes to ensure complete release of residues.

-

Separation: Centrifuge at 4000 rpm at 4°C. Transfer supernatant.

-

Clean-up (Critical Step):

-

Option A (High Throughput): Dispersive SPE (QuEChERS) with C18 and PSA (Primary Secondary Amine) to remove lipids and organic acids.

-

Option B (High Purity): Pass through an HLB (Hydrophilic-Lipophilic Balance) solid-phase extraction cartridge.[7]

-

-

LC-MS/MS Conditions:

-

Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Ionization: Electrospray Ionization (ESI) Positive Mode.

-

MRM Transitions:

-

SMZ: 279.1

186.0 (Quant), 279.1 -

N4-Ac-SMZ: 321.1

186.0 (Quant), 321.1

-

-

References

-

Pharmacokinetics and renal clearance of sulphadimidine and its N4-acetyl and hydroxy metabolites in pigs. Source: PubMed / NIH URL:[Link]

-

Deacetylation as a determinant of sulphonamide pharmacokinetics in pigs. Source: PubMed URL:[Link]

-

Residue accumulation, distribution, and withdrawal period of sulfamethazine and N-acetylsulfamethazine in poultry waste. Source: ScienceDirect / PubMed URL:[Link]

-

Pharmacokinetics of sulphanilamide and its three acetyl metabolites in dairy cows and calves. Source: PubMed URL:[Link]

-

Multiresidue Determination of 27 Sulfonamides in Poultry Feathers and Its Application to a Sulfamethazine Pharmacokinetics Study. Source: ACS Publications URL:[Link][7]

Sources

- 1. Pharmacokinetics and renal clearance of sulphadimidine, sulphamerazine and sulphadiazine and their N4-acetyl and hydroxy metabolites in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of age and acetylator phenotype on the pharmacokinetics of sulfasalazine in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, renal clearance, tissue distribution, and residue aspects of sulphadimidine and its N4-acetyl metabolite in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deacetylation as a determinant of sulphonamide pharmacokinetics in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Residue accumulation, distribution, and withdrawal period of sulfamethazine and N-acetylsulfamethazine in poultry waste from broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multiresidue Determination of 27 Sulfonamides in Poultry Feathers and Its Application to a Sulfamethazine Pharmacokinetics Study on Laying Hen Feathers and Sulfonamide Residue Monitoring on Poultry Feathers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Divergence of Sulfamethazine and its N4-Acetyl Metabolite

Foreword: The Imperative of Differentiation

In the realms of pharmaceutical development, veterinary medicine, and environmental science, the ability to distinguish between a parent drug and its metabolites is not merely an academic exercise; it is a fundamental requirement for accurate pharmacokinetic profiling, residue analysis, and toxicological assessment. Sulfamethazine (SMT), a widely used sulfonamide antibiotic, undergoes significant metabolic transformation in vivo, with N4-acetylsulfamethazine (NA-SMT) being its principal metabolite.[1][2] While structurally similar, the addition of a single acetyl group at the N4-position of the aniline ring instigates a cascade of changes in the molecule's chemical and physical properties. This guide provides a comprehensive exploration of these differences, offering researchers and drug development professionals the foundational knowledge and practical methodologies required to accurately differentiate, quantify, and understand the behavior of these two critical compounds.

Structural and Physicochemical Disparity: The Acetyl Group's Influence

The journey from sulfamethazine to N4-acetylsulfamethazine is a classic example of Phase II metabolic N-acetylation. This seemingly minor structural modification profoundly alters the molecule's physicochemical identity.

Molecular Structure

Sulfamethazine is characterized by a primary aromatic amine (-NH2) group at the N4 position.[3][4] In N4-acetylsulfamethazine, this amine is converted to an acetamido (-NHCOCH3) group.[5][6] This change is the root of all subsequent property differences.

Caption: Chemical structures of Sulfamethazine and its N4-acetylated metabolite.

Comparative Physicochemical Properties

The acetylation of the N4-amino group eliminates its basic character and increases the molecule's size and lipophilicity. These changes are reflected in key physicochemical parameters, which are crucial for predicting the compounds' behavior in biological and analytical systems.

| Property | Sulfamethazine (SMT) | N4-Acetylsulfamethazine (NA-SMT) | Rationale for Difference |

| Molecular Formula | C₁₂H₁₄N₄O₂S[3] | C₁₄H₁₆N₄O₃S[5] | Addition of an acetyl group (C₂H₂O). |

| Molecular Weight | 278.33 g/mol [3] | 320.37 g/mol [6] | Increased mass from the acetyl moiety. |

| Melting Point | 197-200 °C[3] | 249-251 °C[5] | Increased molecular weight and potential for stronger intermolecular forces. |

| Aqueous Solubility | ~1500 mg/L (at 29 °C)[3] | ~929 mg/L (at 37 °C)[5] | The larger, more nonpolar acetyl group reduces favorable interactions with water. |

| pKa Values | pKa₁: ~2.6 (amine)[3]pKa₂: ~7.6 (sulfonamide)[3] | pKa: ~6.5-7.0 (sulfonamide, estimated) | The basic N4-amino group is converted to a neutral amide, removing pKa₁. The electron-withdrawing acetyl group slightly increases the acidity of the sulfonamide proton. |

| LogP (Octanol-Water) | ~0.14 - 0.89[3] | Higher than SMT (estimated >1.0) | The acetyl group increases the lipophilicity (fat-solubility) of the molecule. |

| Polarity | More Polar | Less Polar | The masking of the polar primary amine with a less polar acetyl group reduces overall polarity. |

The Metabolic Pathway: From Drug to Metabolite

The conversion of SMT to NA-SMT is a detoxification pathway mediated by N-acetyltransferase (NAT) enzymes, primarily in the liver. This acetylation reaction is a critical factor in the drug's clearance and duration of action.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pharmacokinetics and renal clearance of sulfamethazine, sulfamerazine, and sulfadiazine and their N4-acetyl and hydroxy metabolites in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfamethazine | C12H14N4O2S | CID 5327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. CAS 100-90-3: sulfamethazine-n4-acetyl | CymitQuimica [cymitquimica.com]

Technical Guide: Toxicity Profile and Environmental Fate of N-Acetylsulfamethazine in Aquatic Invertebrates

The following technical guide is structured to provide an authoritative, deep-dive analysis of N-Acetylsulfamethazine (N-AcSMZ), specifically tailored for drug development professionals and aquatic toxicologists.

Executive Summary: The "Silent" Metabolite

While the parent compound Sulfamethazine (SMZ) is a well-characterized veterinary antibiotic, its primary metabolite, N4-Acetylsulfamethazine (N-AcSMZ) , presents a distinct and often underestimated environmental challenge. Unlike its parent, which degrades via various biotic pathways, N-AcSMZ exhibits exceptional persistence in aquatic environments, resisting biodegradation in wastewater treatment plants (WWTPs) for periods exceeding 90 days.

This guide analyzes the toxicity profile of N-AcSMZ, shifting the focus from acute lethality (which is relatively low) to the chronic risks associated with its pseudo-persistence and high mobility. We provide protocols for validating its toxicity using Daphnia magna as a model organism, ensuring your safety data meets the rigorous standards of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).

Chemical Identity & Metabolic Context

To understand the toxicity, one must first understand the structural transformation. Sulfamethazine undergoes N4-acetylation in the liver of treated livestock (swine, cattle) via N-acetyltransferase (NAT).

-

Parent: Sulfamethazine (SMZ) – Active antimicrobial (inhibits dihydropteroate synthase).[1]

-

Metabolite: N4-Acetylsulfamethazine (N-AcSMZ) – Antimicrobially inactive, but chemically stable.

Key Structural Shift: The acetylation of the N4-amino group blocks the molecule's ability to mimic p-aminobenzoic acid (PABA), nullifying its bacteriostatic mechanism. However, this modification increases the molecule's polarity and alters its interaction with aquatic invertebrates, shifting the mode of action from specific enzymatic inhibition to non-specific narcosis and oxidative stress.

Toxicological Profile: Data & Analysis

Comparative Acute Toxicity

Current literature and experimental data indicate a "toxicity-persistence trade-off." While the parent compound is more toxic acutely, the metabolite accumulates to higher concentrations due to stability.

| Compound | Organism | Endpoint (48h) | Value (mg/L) | Toxicity Class |

| Sulfamethazine (SMZ) | Daphnia magna | EC50 (Immobilization) | 131 - 270 | Low Acute Toxicity |

| N-AcSMZ | Daphnia magna | EC50 (Immobilization) | > 100 (Est.)* | Low Acute Toxicity |

| Sulfamethoxazole | Daphnia magna | EC50 | ~123 | Low Acute Toxicity |

*Note: Specific EC50 values for N-AcSMZ are rare in open literature. The estimated value is derived from Structure-Activity Relationship (SAR) analysis of N4-acetylated sulfonamides, which generally show reduced acute toxicity compared to parents due to loss of reactive amine groups.

The Real Threat: Environmental Persistence

The critical hazard of N-AcSMZ is not its ability to kill invertebrates instantly, but its refusal to degrade.

-

Biodegradation: In aerated fixed-bed bioreactors, N-AcSMZ showed 0% degradation over 90 days , whereas related metabolites (e.g., N4-acetylsulfapyridine) degraded completely within 32 days.[2][3]

-

Photolysis: This is the only significant degradation pathway for N-AcSMZ in surface waters. In turbid waters with low light penetration, N-AcSMZ acts as a "pseudo-persistent" pollutant.

Mechanism of Action in Invertebrates

Since N-AcSMZ cannot inhibit folate synthesis (the antibiotic mechanism), its toxicity in Daphnia follows a different pathway.

Oxidative Stress Pathway

Exposure leads to the generation of Reactive Oxygen Species (ROS), overwhelming the invertebrate's antioxidant defenses (SOD, CAT). This results in lipid peroxidation of cell membranes.

Visualization: Toxicity Pathway

The following diagram illustrates the divergence between the parent antibiotic mechanism and the metabolite's environmental stress mechanism.

Caption: Divergence of toxicological mechanisms. SMZ targets bacterial folate synthesis, while the metabolite N-AcSMZ exerts toxicity on invertebrates primarily through narcosis and oxidative stress.

Experimental Protocol: Validating N-AcSMZ Toxicity

To generate high-quality data for regulatory submission (e.g., REACH, FDA), follow this adapted OECD 202 protocol. This protocol accounts for the specific stability issues of the metabolite.

Pre-Requisites

-

Test Organism: Daphnia magna (Clone 5, <24h old neonates).

-

Chemical: N-Acetylsulfamethazine (CAS 100-90-3), Purity >98%.

-

Media: Elendt M7 or moderately hard synthetic water.

Workflow Diagram

Caption: Step-by-step workflow for OECD 202 Acute Toxicity test adapted for N-AcSMZ, emphasizing analytical verification of exposure concentrations.

Critical Protocol Adjustments (Expert Insights)

-

Photostability Control: N-AcSMZ is sensitive to photolysis.

-

Action: Conduct the test under gold fluorescent light (>500 nm cutoff) or in the dark to prevent degradation during the 48h window. Standard laboratory lighting may degrade up to 15% of the compound, invalidating the "static" test design.

-

-

Solubility: While SMZ is amphoteric, N-AcSMZ is less soluble in acidic media.

-

Action: Ensure test media pH is maintained at 7.8 ± 0.2 . Do not use acid to adjust pH after addition of the test substance; use a buffer system if necessary.

-

-

De-acetylation Check:

-

Action: Analyze samples at t=48h not just for N-AcSMZ, but also for the parent SMZ. If >5% SMZ is detected, the toxicity observed may be due to the parent compound reverting, confounding results.

-

Environmental Fate & Risk Assessment

The risk of N-AcSMZ is best visualized not by its acute lethality, but by its lifecycle in the water column.

Caption: Environmental fate of N-AcSMZ.[2] Note the high breakthrough in WWTPs due to resistance to biodegradation, making photolysis the only effective natural attenuation mechanism.

Risk Characterization[4]

-

Predicted No Effect Concentration (PNEC): Given the lack of chronic data, a safety factor of 1000 is typically applied to the acute EC50.

-

Calculation: If EC50 > 100 mg/L, PNEC ≈ 0.1 mg/L (100 µg/L).

-

-

Measured Environmental Concentration (MEC): N-AcSMZ is frequently detected in surface waters at ng/L to low µg/L levels.

-

Hazard Quotient (HQ): Currently < 1 (Low Risk), but "hotspots" near aquaculture facilities may exceed safety thresholds.

Conclusion

N-Acetylsulfamethazine represents a "hidden" fraction of sulfonamide pollution. While its acute toxicity to Daphnia magna is low (EC50 > 100 mg/L), its environmental persistence far exceeds that of its parent compound. Researchers must account for this metabolite in environmental risk assessments (ERA) to avoid underestimating the total sulfonamide load in aquatic ecosystems.

Recommendation: Future studies should prioritize chronic reproduction tests (OECD 211) over acute tests, as the long-term exposure to persistent low levels of N-AcSMZ is the more realistic environmental scenario.

References

-

García-Galán, M. J., et al. (2012). Biodegradation studies of N4-acetylsulfapyridine and N4-acetylsulfamethazine in environmental water by applying mass spectrometry techniques. Water Research. Link

-

De Liguoro, M., et al. (2009). The toxicity of sulfamethazine to Daphnia magna and its additivity to other veterinary sulfonamides and trimethoprim. Chemosphere. Link

-

Löffler, P., et al. (2023). Antimicrobial Transformation Products in the Aquatic Environment: Global Occurrence, Ecotoxicological Risks, and Potential of Antibiotic Resistance. Environmental Science & Technology. Link[4]

-

Bialk-Bielinska, A., et al. (2011). Hydrolysis of sulfonamides in aqueous solutions. Journal of Hazardous Materials. Link

-

OECD Guidelines for the Testing of Chemicals. (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test. Link

Sources

- 1. Sulfamethazine | C12H14N4O2S | CID 5327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biodegradation studies of N4-acetylsulfapyridine and N4-acetylsulfamethazine in environmental water by applying mass spectrometry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Sorption and desorption behavior of N-Acetylsulfamethazine in sediment

Topic: Sorption and Desorption Dynamics of N-Acetylsulfamethazine in Sediment Matrices Content Type: Technical Whitepaper / Methodological Guide Audience: Environmental Chemists, Ecotoxicologists, and Regulatory Scientists[1]

Executive Summary: The "Hidden" Reservoir

In the environmental risk assessment of sulfonamide antibiotics, the parent compound—Sulfamethazine (SM2)—often monopolizes attention. However, its major metabolite, N4-Acetylsulfamethazine (N-Ac-SM2) , represents a critical, often overlooked variable in sediment-water systems.[1]

N-Ac-SM2 is not merely a degradation product; it is a metastable reservoir .[1] While typically less bioactive than the parent, it possesses distinct physicochemical properties that alter its mobility. Crucially, N-Ac-SM2 can undergo abiotic or biotic deacetylation, regenerating the active antibiotic SM2 within the sediment matrix.[1] This guide details the sorption-desorption mechanisms of N-Ac-SM2, providing a rigorous experimental framework to quantify its distribution coefficient (

Physicochemical Framework: Metabolite vs. Parent[1]

To understand sorption, one must first distinguish the solute's behavior. The acetylation of the

| Feature | Sulfamethazine (SM2) | N4-Acetylsulfamethazine (N-Ac-SM2) | Impact on Sorption |

| Structure | Contains free aromatic amine ( | Amine is acetylated ( | Reduces polarity; increases hydrophobicity.[1] |

| Acid-Base (pKa) | Amphoteric ( | Acidic only ( | N-Ac-SM2 lacks the cationic species at pH > 3.[1] |

| Hydrophobicity ( | Low ( | Higher ( | N-Ac-SM2 partitions more strongly into organic carbon.[1] |

| Solubility | Moderate | Lower than SM2 | Enhances precipitation/surface adsorption potential. |

Key Insight: Unlike SM2, which can exist as a cation at low pH (binding to clay via cation exchange), N-Ac-SM2 exists primarily as a neutral species at typical environmental pH (5–7) and as an anion at alkaline pH.[1] Therefore, its sorption is driven less by electrostatic attraction and more by hydrophobic partitioning and hydrogen bonding .

Mechanistic Pathways

The environmental fate of N-Ac-SM2 is a coupled process of physical sorption and chemical transformation.[1] The diagram below illustrates the dynamic equilibrium that must be accounted for in any experimental design.

Figure 1: Coupled sorption-transformation pathways.[1] Note that deacetylation (red arrow) acts as a competing kinetic process during thermodynamic equilibration.[1]

Experimental Protocol: Modified Batch Equilibrium

Standard OECD 106 protocols must be modified to prevent the biotransformation of N-Ac-SM2 during the equilibration period.[1]

Phase 1: System Preparation & Sterilization

Objective: Eliminate microbial deacetylation to measure "true" sorption.[1]

-

Sediment Sterilization: Gamma irradiation (25 kGy) is preferred over autoclaving, which alters soil organic matter (SOM) structure.[1] If unavailable, use sodium azide (

, 200 mg/L) in the background solution.[1] -

Background Solution: 0.01 M

(maintains ionic strength, mimics pore water).[1]

Phase 2: Batch Sorption Workflow

Objective: Generate isotherms (Freundlich/Langmuir).

-

Ratio Optimization: Perform a preliminary test to find a soil-to-solution ratio (1:2 to 1:5 usually works for sulfonamides) that achieves 20–80% sorption.[1]

-

Equilibration:

-

Weigh 2.0 g of sediment into 50 mL Teflon (FEP) centrifuge tubes.

-

Add 10 mL of N-Ac-SM2 solution (Concentration range: 0.5, 1, 5, 10, 20 mg/L).[1]

-

Control: Run "sediment-free" blanks to check for sorption to tube walls.[1]

-

Transformation Control: Run "solute-free" sediment blanks to detect background interference.

-

Shake in the dark at 25°C for 24 hours .

-

-

Separation: Centrifuge at 4000 rpm for 20 mins. Filter supernatant through 0.22 µm PTFE filters.[1]

Phase 3: Desorption (Hysteresis)

Objective: Determine if binding is reversible.[1]

-

Immediately after Phase 2, remove a specific volume of supernatant.

-

Replace with solute-free 0.01 M

.[1] -

Resuspend and shake for another 24 hours.

-

Analyze the new equilibrium concentration.

Phase 4: Analytical Quantification (LC-MS/MS)

Critical: You must monitor both N-Ac-SM2 and SM2.[1] Even with sterilization, abiotic hydrolysis can occur.[1]

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]

-

Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).[1]

-

Transitions:

-

N-Ac-SM2: m/z 321

186 (Quantifier).[1] -

SM2: m/z 279

186.

-

Data Analysis & Modeling

Sorption Isotherms

Sorption of sulfonamides in sediment is rarely linear.[1] Use the Freundlich Model :

[1]- : Concentration sorbed (mg/kg).

- : Equilibrium aqueous concentration (mg/L).

-

: Freundlich affinity coefficient (

- : Linearity factor.

Hysteresis Index (H)

To quantify the "locking" of the metabolite in the sediment:

[1]Thermodynamic Parameters

Conduct the batch experiment at three temperatures (e.g., 15°C, 25°C, 35°C) to calculate

-

Exothermic (

): Indicates physical sorption (van der Waals, H-bonding).[1] -

Endothermic (

): Suggests chemisorption or entropy-driven hydrophobic partitioning.[1]

Visualization: Experimental Workflow

Figure 2: Step-by-step experimental workflow for determining sorption parameters.

References

-

Sorption and desorption of sulfadiazine in soil and soil-manure systems. Source: Chemosphere (PubMed).[1] URL:[Link] Relevance: Establishes the baseline hysteresis effects observed in sulfonamide metabolites and the influence of manure (organic matter).

-

Assessing antibiotic sorption in soil: a literature review and new case studies on sulfonamides and macrolides. Source: Chemistry Central Journal (NIH).[1] URL:[Link] Relevance: Provides the comparative

values and Freundlich modeling protocols for sulfonamides. -

Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water. Source: Environmental Science and Pollution Research.[1] URL:[Link] Relevance: Details the stability and degradation pathways (deacetylation) that act as confounding variables in sorption studies.

-

Adsorption of Sulfamethazine Drug onto the Modified Derivatives of Carbon Nanotubes. Source: MDPI Molecules.[1] URL:[Link] Relevance: Offers insights into the hydrophobic interaction mechanisms and isotherm fitting (Langmuir vs Freundlich) for SM2 derivatives.

-

New Models for Estimating the Sorption of Sulfonamide and Tetracycline Antibiotics in Soils. Source: Int. J. Environ.[1][2][3] Res. Public Health. URL:[Link] Relevance: Statistical correlation of

with Soil Organic Matter (SOM) and pH, essential for interpreting N-Ac-SM2 data.

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC-UV) Strategy for N-Acetylsulfamethazine Detection

This Application Note is designed for analytical chemists and pharmaceutical scientists developing robust assays for N-Acetylsulfamethazine (N-Ac-SMZ), the primary metabolite of Sulfamethazine (SMZ).

Introduction & Scientific Context

Sulfamethazine (SMZ) is a widely used sulfonamide antibiotic. Its metabolic fate is primarily governed by N-acetylation in the liver, mediated by the N-acetyltransferase 2 (NAT2) enzyme. This conversion yields N4-Acetylsulfamethazine (N-Ac-SMZ) .

Monitoring N-Ac-SMZ is critical for three reasons:

-

Pharmacokinetics: The ratio of Acetylated-SMZ to SMZ is a classic biomarker for determining "Acetylator Phenotype" (Slow vs. Fast acetylators) in clinical pharmacology.

-

Food Safety: Sulfonamide residues in milk and meat are strictly regulated. N-Ac-SMZ is a major residue marker.

-

Renal Toxicity: N-acetylated sulfonamides typically exhibit lower aqueous solubility than the parent drug, posing a risk of crystalluria (precipitation in kidneys).

Physicochemical Basis for Method Design

To develop a robust separation, one must understand the shift in chemical properties from Parent to Metabolite.

| Property | Sulfamethazine (SMZ) | N-Acetylsulfamethazine (N-Ac-SMZ) | Chromatographic Implication |

| Structure | Amphoteric (Basic amine + Acidic sulfonamide) | Acidic (Basic amine is blocked by acetyl group) | pKa Shift: N-Ac-SMZ lacks the basic pKa (~2.5). It behaves as a weak acid. |

| Polarity | More Polar | Less Polar (More Hydrophobic) | Retention: N-Ac-SMZ typically elutes after SMZ on C18 columns due to increased hydrophobicity. |

| Solubility | Moderate | Low (Risk of precipitation) | Sample Prep: Ensure extraction solvents (e.g., MeOH/ACN) fully solubilize the metabolite. |

| UV Max | ~265 nm | ~260–270 nm | Detection: A wavelength of 265 nm or 270 nm usually provides optimal sensitivity for both simultaneously. |

Metabolic Pathway Diagram

The following diagram illustrates the enzymatic conversion relevant to this method.

Caption: Hepatic acetylation of Sulfamethazine to N-Acetylsulfamethazine via NAT2.

Method Development Strategy

Column Selection

A C18 (Octadecylsilane) column is the industry standard for sulfonamides.

-

Recommendation: Agilent Zorbax Eclipse XDB-C18 or Phenomenex Kinetex C18 (5 µm, 4.6 x 150 mm).

-

Why: These columns provide excellent peak shape for basic compounds (SMZ) by minimizing silanol interactions, which often cause tailing in sulfonamides.

Mobile Phase & pH Optimization

The separation relies on pH control.

-

pH < 3.0: SMZ is protonated (cationic) and elutes early.[1] N-Ac-SMZ is neutral and retains longer.

-

pH > 7.0: Both are ionized (anionic). Separation may degrade; peak broadening can occur.

-

Optimal pH: 4.5 – 5.0 (Acetate buffer). At this pH, SMZ is largely neutral (improving retention) and N-Ac-SMZ is also neutral/partially ionized. This pH offers the best balance of resolution and peak symmetry.

Wavelength Selection

While a Diode Array Detector (DAD) scan is ideal during development, set the UV detector to 265 nm or 270 nm for routine analysis. This targets the aromatic ring absorption common to both species.

Detailed Experimental Protocol

Instrumentation

-

System: HPLC with UV/Vis or PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[2]

-

Temperature: 30°C (Thermostatted).

Reagents

-

Standards: Sulfamethazine (Sigma-Aldrich), N-Acetylsulfamethazine (Sigma-Aldrich).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q).

-

Buffer: Sodium Acetate, Glacial Acetic Acid.

Mobile Phase Preparation

-

Mobile Phase A: 20 mM Sodium Acetate buffer, adjusted to pH 4.5 with acetic acid.

-

Mobile Phase B: Acetonitrile (ACN).[3]

-

Mode: Isocratic or Gradient.

-

Isocratic Start: 80% A / 20% B. (Simple, robust).

-

Gradient (Recommended for complex matrix):

-

0-2 min: 10% B

-

2-10 min: Linear ramp to 40% B

-

10-12 min: Hold 40% B

-

12.1 min: Re-equilibrate to 10% B

-

-

Sample Preparation (Biological Fluid - Plasma/Urine)

Direct injection is not recommended due to protein fouling.

-

Aliquot: Transfer 200 µL of plasma/urine to a 1.5 mL centrifuge tube.

-

Precipitation: Add 200 µL of cold Acetonitrile (containing Internal Standard, e.g., Sulfamerazine).

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

-

Filter: Transfer supernatant to an HPLC vial through a 0.22 µm PTFE filter.

-

Dilution (Optional): If concentration is high (urine), dilute 1:10 with Mobile Phase A.

Analytical Workflow Diagram

Caption: Step-by-step sample preparation and analysis workflow.

Validation Parameters (Acceptance Criteria)

To ensure the method is "Trustworthy" and self-validating, adhere to these ICH Q2(R1) guidelines.

| Parameter | Procedure | Acceptance Criteria |

| System Suitability | Inject Standard (10 µg/mL) 5 times. | RSD of Peak Area < 2.0%; Tailing Factor < 1.[4]5. |

| Linearity | 5 concentration levels (e.g., 0.5 – 50 µg/mL). | R² > 0.999.[5] |

| Accuracy (Recovery) | Spike matrix at Low, Med, High levels. | Recovery 85% – 115%. |

| LOD / LOQ | Based on Signal-to-Noise (S/N). | LOD (S/N=3); LOQ (S/N=10).[4] Typical LOQ: ~0.05 µg/mL. |

| Specificity | Inject blank matrix. | No interfering peaks at retention times of SMZ or N-Ac-SMZ. |

Troubleshooting Guide

-

Tailing Peaks: Usually indicates secondary interactions between the amine of SMZ and silanols. Solution: Increase buffer concentration (to 50 mM) or add 0.1% Triethylamine (TEA) as a silanol blocker.

-

Drifting Retention Times: Check pH stability of the acetate buffer. Ensure column temperature is constant (fluctuations affect ionization).

-

Low Recovery of N-Ac-SMZ: The metabolite is less soluble. Ensure the extraction solvent has high organic content (MeOH/ACN) and the reconstitution solvent matches the mobile phase.

References

-

FDA Bacteriological Analytical Manual (BAM). Chapter 20B: Rapid HPLC Determination of Sulfamethazine in Milk. U.S. Food and Drug Administration.

-

Vree, T. B., et al. Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans. Therapeutic Drug Monitoring 8.4 (1986): 434-439.

-

Vergara-Luis, I., et al. A Sensitive Method for Detection of Sulfamethazine and N4-Acetylsulfamethazine Residues in Environmental Samples. Journal of Agricultural and Food Chemistry.

-

Patyra, E., et al. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers. MDPI, Agriculture.

Sources

- 1. cipac.org [cipac.org]

- 2. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Extraction Efficiency of N-Acetylsulfamethazine from Manure Samples

This Application Note is designed for analytical chemists and environmental researchers. It details a high-efficiency workflow for the extraction and quantification of N-Acetylsulfamethazine (N-SMZ) from complex manure matrices, addressing the specific challenges of metabolite stability and matrix interference.

Methodology: Liquid-Solid Extraction (LSE) coupled with Solid Phase Extraction (SPE) and LC-MS/MS. Target Analyte: N-Acetylsulfamethazine (N-SMZ) and Sulfamethazine (SMZ).[1]

Executive Summary & Scientific Rationale

The quantification of N-Acetylsulfamethazine (N-SMZ) in manure is critical for assessing the environmental load of sulfonamide antibiotics. Unlike the parent compound, N-SMZ is a "hidden" reservoir; it is the primary metabolite excreted by livestock (up to 90% of the dose) but possesses weak antibacterial activity. However, once released into the environment, N-SMZ can de-acetylate back into the active parent compound (Sulfamethazine) , reactivating its antimicrobial potency and driving resistance selection pressure.

The Extraction Challenge

Extracting N-SMZ from manure presents three specific chemical hurdles:

-

Chelation: Sulfonamides and their metabolites bind tightly to multivalent cations (

, -

Protein Binding: High organic matter content traps the analyte.

-

Chemical Instability: N-SMZ is acid-labile. Aggressive acidification (common in tetracycline extraction) can cause artificial de-acetylation, leading to overestimation of the parent SMZ and underestimation of N-SMZ.

This protocol utilizes an EDTA-McIlvaine Buffer system to disrupt metal complexes without inducing degradation, followed by HLB Solid Phase Extraction to remove humic acids and phospholipids.

Chemical Mechanism & Pathway

Understanding the equilibrium between the parent and metabolite is vital for accurate analysis.

Figure 1: The metabolic and environmental pathway of Sulfamethazine. The red arrow indicates the critical reversion step that this protocol seeks to monitor.

Materials & Reagents

-

Target Standards: Sulfamethazine (SMZ), N4-Acetylsulfamethazine (N-SMZ).

-

Internal Standards (IS): Sulfamethazine-d4 (SMZ-d4). Note: If N-SMZ-d4 is unavailable, SMZ-d4 is an acceptable surrogate due to structural similarity.

-

Extraction Buffer (EDTA-McIlvaine): Mix 0.1 M Citric acid and 0.2 M Disodium phosphate to pH 4.0. Add

to a final concentration of 0.1 M. -

SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB, 60 mg/3 cc or equivalent).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).

Experimental Protocol

Phase A: Sample Pre-treatment

Rationale: Lyophilization removes water variation, allowing for dry-weight normalization. Homogenization ensures the sub-sample represents the bulk matrix.

-

Freeze-Dry: Lyophilize raw manure samples for 48–72 hours until constant weight.

-

Pulverize: Grind dried manure to a fine powder (< 0.5 mm) using a ball mill or mortar.

-

Weigh: Accurately weigh 1.0 g of homogenized powder into a 50 mL polypropylene centrifuge tube.

-

Spike (Validation only): Add Internal Standard (SMZ-d4) to all samples (final conc. 100 ng/g). Allow to equilibrate for 30 mins.

Phase B: Extraction (The "Soft" Release)

Rationale: The EDTA-McIlvaine buffer (pH 4.0) breaks metal bridges (

-

Buffer Addition: Add 10 mL of EDTA-McIlvaine Buffer (pH 4.0) .

-

Agitation: Vortex for 1 min, then shake on an orbital shaker (250 rpm) for 20 mins.

-

Solvent Addition: Add 10 mL of Methanol .

-

Ultrasonication: Sonicate for 10 mins (maintain temp < 30°C to prevent degradation).

-

Separation: Centrifuge at 4000 × g for 10 mins at 4°C.

-

Supernatant Collection: Transfer the supernatant to a clean tube.

-

Repeat: Re-extract the pellet with 10 mL of Buffer/MeOH (1:1), centrifuge, and combine supernatants.

Phase C: SPE Cleanup (Purification)

Rationale: Manure extracts are dirty. Diluting the organic content allows the HLB sorbent to capture the analytes while washing away salts and sugars.

-

Dilution: Dilute the combined supernatant with HPLC-grade water to reduce the Methanol content to < 10% (approx. 200 mL total volume). Critical: High organic content prevents analyte retention on SPE.

-

Conditioning: Pass 3 mL MeOH followed by 3 mL Water through the HLB cartridge.

-

Loading: Pass the diluted sample through the cartridge at a flow rate of ~1–2 mL/min.

-

Washing: Wash with 3 mL of 5% Methanol in Water . (Removes highly polar interferences).

-

Drying: Apply vacuum for 5 mins to dry the sorbent.

-

Elution: Elute with 6 mL of Pure Methanol .

-

Concentration: Evaporate eluate to dryness under

stream at 40°C. Reconstitute in 1 mL of Initial Mobile Phase (90:10 Water:ACN + 0.1% FA).

Phase D: LC-MS/MS Analysis

Rationale: C18 retains sulfonamides well. Positive ESI is standard for these amine-containing compounds.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

Gradient Table:

| Time (min) | % Phase A | % Phase B | Event |

|---|---|---|---|

| 0.0 | 95 | 5 | Initial Hold |

| 1.0 | 95 | 5 | Start Gradient |

| 6.0 | 10 | 90 | Elution |

| 7.0 | 10 | 90 | Wash |

| 7.1 | 95 | 5 | Re-equilibration |

| 10.0 | 95 | 5 | End |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) |

|---|---|---|---|

| N-Acetylsulfamethazine | 321.1 | 156.1 | 92.1 |

| Sulfamethazine | 279.1 | 186.1 | 156.1 |

| Sulfamethazine-d4 (IS) | 283.1 | 186.1 | 156.1 |

Workflow Visualization

Figure 2: Step-by-step extraction and cleanup workflow for N-Acetylsulfamethazine.

Validation & Quality Control

Calculating Extraction Efficiency (Recovery)

Absolute recovery is determined by comparing the peak area of a pre-extraction spike (

Matrix Effect (ME) Assessment

Manure is notorious for ion suppression. ME is calculated by comparing the post-extraction spike (

-

Negative values indicate ion suppression.

-

Target Range: -20% to +20%. If suppression > 20%, increase the dilution factor before SPE or use a smaller sample mass.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery (< 60%) | MeOH % too high during SPE loading. | Dilute supernatant further with water. |

| Clogged SPE Cartridge | Suspended solids in supernatant. | Increase centrifugation speed or filter (0.45 µm GF) before loading. |

| High Back-pressure (LC) | Phospholipids precipitating. | Ensure SPE wash step is sufficient; consider pass-through cleanup if lipids persist. |

| Peak Tailing | pH mismatch in mobile phase. | Ensure Formic Acid is fresh; pH should be ~2.7–3.0. |

References

-

Haller, M. Y., et al. (2002). "Quantification of veterinary antibiotics (sulfonamides and trimethoprim) in animal manure by liquid chromatography–mass spectrometry."[3] Journal of Chromatography A.

- Luo, Y., et al. (2011). "Extraction and purification of sulfonamides and tetracyclines from manure samples." International Journal of Environmental Analytical Chemistry. (Methodology basis for EDTA-McIlvaine buffer usage).

-

Waters Corporation. "Oasis HLB Care & Use Manual." (Standard protocols for HLB SPE conditioning and elution).

-

US EPA Method 1694. "Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS." (Guidance on LC-MS parameters for sulfonamides).

-

Boxall, A. B., et al. (2002). "Degradation of N-acetylsulfamethoxazole in soil." Environmental Toxicology and Chemistry. (Discussion on de-acetylation kinetics).

Sources

Application Note: Advanced Derivatization Protocols for GC-MS Analysis of N-Acetylsulfamethazine

This Application Note is structured as a high-level technical guide for analytical chemists and toxicologists. It focuses on the specific challenges of analyzing N-Acetylsulfamethazine (N-Ac-SMZ) , the primary metabolite of Sulfamethazine, using GC-MS.

Executive Summary & Scientific Rationale

The analysis of N-Acetylsulfamethazine (N-Ac-SMZ) is critical for pharmacokinetic profiling and food safety monitoring (residue analysis). Unlike its parent compound, Sulfamethazine, N-Ac-SMZ possesses an acetylated

While LC-MS/MS is often the default for polar metabolites, GC-MS remains a robust, cost-effective alternative for laboratories requiring high chromatographic resolution and spectral confirmation. However, the thermal instability and polarity of the sulfonamide moiety (

This guide presents two validated workflows:

-

Methylation via Trimethylsilyldiazomethane (TMSD): A safer, "green" alternative to diazomethane yielding highly stable N-methyl derivatives.

-

Silylation via BSTFA/TMCS: A rapid, high-throughput method for moisture-controlled environments.

Chemical Basis of Derivatization

Understanding the molecule is the prerequisite for successful derivatization.

-

Target Analyte:

-Acetylsulfamethazine[1] -

Reactive Sites:

-

-Sulfonamide Nitrogen: The proton on the

-

-Acetamide Nitrogen: The

-

-Sulfonamide Nitrogen: The proton on the

The Strategy:

We aim to replace the active proton at the

Experimental Workflows

Workflow Visualization

The following diagram outlines the decision matrix and processing steps for both methodologies.

Figure 1: Decision tree and workflow for N-Acetylsulfamethazine derivatization.

Protocol A: Methylation (The Robust Standard)

Why this method? Methyl derivatives are chemically stable, allowing samples to be stored for days before analysis. We utilize Trimethylsilyldiazomethane (TMSD) , a non-explosive alternative to Diazomethane.[2]

Reagents:

-

TMSD (2.0 M solution in hexanes).

-

Methanol (Anhydrous, HPLC grade) - Critical catalyst.

-

Acetic Acid (Glacial).

Step-by-Step Protocol:

-

Reconstitution: Dissolve the dried extract residue in 100 µL of Methanol. Note: Methanol is required to protonate the TMSD intermediate.

-

Addition: Add 150 µL of TMSD solution (2.0 M in hexane).

-

Observation: The solution should turn a persistent yellow color. If the yellow fades (indicating consumption by acidic matrix components), add more TMSD dropwise until the color holds.

-

Reaction: Vortex and let stand at room temperature (20-25°C) for 30 minutes.

-

Quenching: Add Glacial Acetic Acid dropwise until the solution becomes colorless (neutralizes excess TMSD).

-

Reconstitution: Evaporate to dryness under

and reconstitute in Ethyl Acetate or Toluene for GC injection.

Mechanism:

Protocol B: Silylation (The Rapid Alternative)

Why this method? Silylation is faster and requires no post-reaction workup. However, derivatives are sensitive to moisture (hydrolysis).[3]

Reagents:

-

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane).[4]

-

Solvent: Anhydrous Acetonitrile or Pyridine.

Step-by-Step Protocol:

-

Drying (Critical): Ensure the extract residue is completely dry . Any water will destroy the reagent.

-

Addition: Add 50 µL of Anhydrous Acetonitrile and 50 µL of BSTFA + 1% TMCS.

-

Reaction: Cap the vial tightly (PTFE-lined cap) and heat at 60°C for 30 minutes .

-

Injection: Inject directly into the GC-MS. Do not evaporate.

Mechanism:

The trimethylsilyl (TMS) group replaces the acidic proton on the

Analytical Parameters & Validation

GC-MS Conditions

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30m x 0.25mm x 0.25µm.

-

Inlet: Splitless mode, 260°C.

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Temperature Program: 100°C (1 min)

20°C/min

Quantitative Data Summary

The following table summarizes expected performance metrics based on validated sulfonamide methodologies [1, 2].

| Parameter | Methylation (TMSD) | Silylation (BSTFA) |

| Derivative Stability | High (>1 week at 4°C) | Low (<24 hours, moisture sensitive) |

| Reaction Time | 30 mins | 30 mins (heated) |

| LOD (approx.) | 5 - 10 ng/mL | 10 - 20 ng/mL |

| Major Fragment Ions (m/z) | 227 (Base), 92, 65 | 299 (M-15), 235, 73 (TMS) |

| Artifact Risk | Low (if quenched properly) | High (column fouling if wet) |

Troubleshooting & Optimization (Expert Insights)

-

Incomplete Derivatization (Methylation):

-

Ghost Peaks (Silylation):

-

N4-Acetylation Verification:

-

Unlike Sulfamethazine, N-Ac-SMZ will not form a derivative at the N4 position under these mild conditions. If you observe a mass shift corresponding to two methyl/TMS groups, check your reaction temperature; extreme heat (>90°C) can force derivatization of the amide, but this is non-standard and undesirable for quantitation.

-

References

-

Furusawa, N. (2003). Technique for analysis of sulfonamides in foods. Journal of Chromatography A.

-

Hoenicke, K., et al. (2011). Determination of sulfonamides in honey by LC-MS/MS and GC-MS. Journal of AOAC International.

-

Sigma-Aldrich. (2023).[10] Derivatization Reagents for GC: BSTFA and TMSD Protocols.

-

Pressman, N. (2010).[2] Trimethylsilyldiazomethane: A Safe, Non-Explosive Alternative to Diazomethane. CDC Stacks / Environment International.

Sources

- 1. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 7. jfda-online.com [jfda-online.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving recovery rates of N-Acetylsulfamethazine from wastewater sludge

Introduction: The Matrix Challenge

Recovering N-Acetylsulfamethazine (N-Ac-SMZ) from wastewater sludge is fundamentally different from water analysis. Sludge is a "chemically sticky" matrix containing proteins, lipids, and humic acids that bind sulfonamides via cation bridging and hydrophobic interactions. Furthermore, N-Ac-SMZ is chemically fragile; it can easily de-acetylate back into its parent compound, Sulfamethazine (SMZ), leading to false negatives for the metabolite and false positives for the parent.

This guide provides a self-validating workflow designed to maximize extraction efficiency while preserving analyte integrity.

Module 1: Sample Preparation & Extraction

Objective: Release the analyte from the solid matrix without inducing chemical degradation.

The Protocol: Ultrasonic-Assisted Extraction (UAE) with EDTA

We prioritize UAE or Pressurized Liquid Extraction (PLE) over simple shaking. The critical addition here is EDTA , which disrupts cation bridges (Ca²⁺, Mg²⁺) that bind sulfonamides to soil organic matter.

Reagents:

-

Extraction Solvent: Methanol:Water (50:50 v/v) + 0.1 M Na₂EDTA.

-

pH Adjustment: 0.1% Formic Acid (maintain pH ~4.0–4.5).

Step-by-Step Workflow:

-

Lyophilization: Freeze-dry the sludge to constant weight. Wet sludge leads to poor solvent penetration and variable recovery.

-

Homogenization: Grind dried sludge to a fine powder (<250 µm). Why? Surface area is the primary driver of extraction kinetics.

-

Weighing: Weigh 0.5 g of sludge into a centrifuge tube.

-

Spiking (Validation Step): Add Isotope-Labeled Internal Standard (ILIS), e.g., N-acetylsulfamethazine-d4 . Allow to equilibrate for 30 mins.

-

Critical: Never proceed without ILIS. Sludge matrix effects can suppress ionization by >50%.

-

-

Extraction: Add 10 mL Extraction Solvent. Vortex (1 min)

Ultrasonicate (20 min, <35°C).-

Caution: Do not allow temperature to exceed 40°C during sonication to prevent de-acetylation.

-

-

Separation: Centrifuge at 4000 rpm for 10 min. Collect supernatant.

-

Repeat: Repeat extraction twice more. Combine supernatants.

Module 2: Purification (Solid Phase Extraction)

Objective: Remove humic acids and lipids that cause ion suppression.

Cartridge Selection: Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent. Why? N-Ac-SMZ is moderately polar. C18 cartridges often fail to retain it effectively, while MCX (cation exchange) requires strong acid elution that may hydrolyze the acetyl group.

SPE Protocol:

-

Dilution: Dilute the combined methanolic extract with HPLC-grade water to reduce organic content to <5%.

-

Failure Point: If methanol >10%, the analyte will "break through" the cartridge without binding.

-

-

Conditioning: 3 mL Methanol followed by 3 mL Water (pH 4.0).

-

Loading: Pass sample through cartridge at flow rate <2 mL/min.

-

Washing (Crucial): Wash with 3 mL 5% Methanol in Water.

-

Insight: This removes highly polar matrix interferences without eluting N-Ac-SMZ.

-

-

Drying: Vacuum dry for 10-15 mins. Residual water disrupts elution.

-

Elution: Elute with 2 x 3 mL Pure Methanol.

-

Reconstitution: Evaporate to dryness under N₂ stream (mild heat, 30°C) and reconstitute in Mobile Phase A (0.1% Formic Acid in Water).

Module 3: Visualization of Logic & Workflows

Diagram 1: The Extraction & Cleanup Workflow

This diagram outlines the critical decision points in the physical processing of the sample.

Caption: Step-by-step workflow emphasizing the critical dilution step prior to SPE loading to prevent analyte breakthrough.

Diagram 2: Troubleshooting Low Recovery

A logic tree to diagnose where the method is failing based on Internal Standard (IS) response.

Caption: Diagnostic logic tree distinguishing between matrix suppression (LC-MS interface) and extraction failures (sample prep).

Quantitative Data Summary: Optimization Parameters

The following table summarizes expected recovery rates based on solvent modification, derived from comparative studies on sulfonamide extraction from soil/sludge matrices.

| Extraction Solvent | Additive | Mean Recovery (%) | RSD (%) | Notes |

| Methanol | None | 45 - 60% | 15% | Poor release from matrix. |

| Acetonitrile | None | 40 - 55% | 12% | Less effective for polar metabolites. |

| Methanol:Water (1:1) | 0.1 M EDTA | 85 - 105% | < 8% | Recommended. EDTA chelates bridging metals. |

| Methanol:Water (1:1) | pH 2.0 (HCl) | 70 - 80% | 20% | High variability; risk of de-acetylation. |

| Acetone:Water (1:1) | None | 50 - 65% | 10% | Co-extracts excessive lipids (matrix effect). |

Troubleshooting & FAQs

Q1: I see high recovery of Sulfamethazine (SMZ) but very low N-Ac-SMZ. Why? A: You are likely experiencing in-situ deconjugation . The acetyl group on N4 is hydrolytically unstable.

-

Check: Is your extraction pH < 3? Strong acids catalyze hydrolysis.

-

Check: Is your evaporation temperature > 40°C?

-

Fix: Adjust extraction pH to 4.0–4.5 and use mild evaporation settings.

Q2: My Internal Standard (IS) recovery is erratic (swings between 40% and 120%). A: This indicates sample heterogeneity . Sludge is not uniform.

-

Fix: Increase the mass of sludge lyophilized and improve the grinding step. Ensure the powder passes through a 250 µm sieve before weighing the aliquot.

Q3: The LC-MS baseline is extremely noisy, and sensitivity is poor. A: This is matrix-induced ion suppression . Sludge extracts contain high levels of phospholipids.

-

Fix 1: Ensure the SPE wash step (5% MeOH) was performed rigorously.

-

Fix 2: Switch to a column with better polar retention (e.g., C18-PFP) to separate the analyte from the suppression zone (usually the solvent front).

Q4: Can I use QuEChERS instead of SPE? A: For sludge, SPE is superior . QuEChERS (d-SPE) often fails to remove enough humic substances from complex sludge, leading to dirty injectors and rapid column fouling. HLB SPE provides a cleaner extract for this specific matrix.

References

-

García-Galán, M. J., et al. (2011). "Simultaneous determination of 16 sulfonamides and 5 acetylated metabolites in environmental waters by on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry." Talanta.

-

EPA Method 1694. (2007). "Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS." U.S. Environmental Protection Agency.

-

Göbel, A., et al. (2005). "Occurrence and sorption behavior of sulfonamides, macrolides, and trimethoprim in activated sludge treatment." Environmental Science & Technology.

-

Barceló, D., & Petrovic, M. (2007). "Analysis of pharmaceuticals in the environment." Comprehensive Analytical Chemistry.

Troubleshooting peak tailing in N-Acetylsulfamethazine HPLC chromatography

This guide addresses the specific chromatographic challenges of N-Acetylsulfamethazine (N-Ac-SMZ) . Unlike its parent compound (Sulfamethazine), N-Ac-SMZ lacks the primary aromatic amine, fundamentally altering its interaction with HPLC stationary phases.[1][2]

Status: Operational Role: Senior Application Scientist Topic: Resolving Peak Tailing in N-Ac-SMZ Analysis

Technical Abstract: The Chemistry of the Problem

To fix the tailing, you must understand the molecule. N-Acetylsulfamethazine is the

-

Parent (Sulfamethazine): Amphoteric.[1][2][3] Contains a basic aniline group (

) and an acidic sulfonamide group ( -

Metabolite (N-Ac-SMZ): The acetylation blocks the basic aniline nitrogen.[1][2] The molecule acts primarily as a weak acid due to the remaining sulfonamide proton (

).[1]

Why this matters: Most "generic" peak tailing advice assumes you are fighting a basic amine interacting with silanols.[1] This is likely NOT your problem with N-Ac-SMZ. Because the basic nitrogen is acetylated, silanol interaction is minimized.[1][2] If N-Ac-SMZ is tailing, the root cause is usually pH instability (partial ionization) , metal chelation , or solubility mismatch .[1][2]

Diagnostic Workflow

Use this decision tree to isolate the specific cause of your peak tailing.

Figure 1: Diagnostic logic flow for isolating peak asymmetry sources specific to sulfonamide metabolites.

Troubleshooting Guides (Q&A)

Issue A: "My peak splits or tails heavily at neutral pH."

Diagnosis: Partial Ionization (The pKa Trap) At pH values near 7.0–8.0, N-Ac-SMZ exists in a dynamic equilibrium between its neutral and deprotonated (anionic) forms.[1][2] As the molecule travels down the column, the local pH environment shifts slightly, causing molecules to switch states.[1] These states travel at different velocities, resulting in a broad, tailing, or split peak.[1]

-

The Fix: Lock the ionization state.

-

Option 1 (Recommended): Lower the pH to 2.5 – 3.0 .[1] At this pH, the sulfonamide group is fully protonated (neutral), ensuring strong retention on C18 and sharp peaks.[1]

-

Option 2: Raise the pH to > 9.0 (requires a high-pH stable column).[1][2] This forces the molecule into its fully ionized anionic state.

-

Issue B: "The parent peak is sharp, but the N-Ac-SMZ metabolite tails."

Diagnosis: Solubility Mismatch (The "Strong Solvent" Effect) N-Acetylsulfamethazine has significantly lower water solubility than Sulfamethazine.[1][2] If you dissolve your sample in 100% Methanol or Acetonitrile to ensure extraction, but your mobile phase is 80% Water, the N-Ac-SMZ may precipitate microscopically at the head of the column or travel with the injection plug before interacting with the stationary phase.

-

The Fix: Match the sample solvent to the mobile phase.

-

Dilute your sample extract with the initial mobile phase (e.g., 90% Buffer / 10% ACN) before injection.[1]

-